MFCD03786302

Description

Such compounds are typically characterized by their molecular formulas, physicochemical properties, and synthesis protocols, which are critical for evaluating their utility in research and industry .

Propriétés

IUPAC Name |

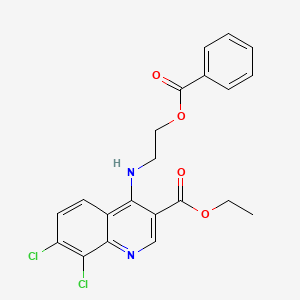

ethyl 4-(2-benzoyloxyethylamino)-7,8-dichloroquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18Cl2N2O4/c1-2-28-21(27)15-12-25-19-14(8-9-16(22)17(19)23)18(15)24-10-11-29-20(26)13-6-4-3-5-7-13/h3-9,12H,2,10-11H2,1H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQUBQAKUKSMSOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1NCCOC(=O)C3=CC=CC=C3)C=CC(=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18Cl2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of MFCD03786302 involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic routes typically involve the use of organic solvents, catalysts, and controlled temperatures to facilitate the reactions. The exact details of the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the compound.

Industrial Production Methods

Industrial production of MFCD03786302 involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This process requires optimization of reaction conditions, including temperature, pressure, and the use of industrial-grade solvents and catalysts. The goal is to achieve high yields and purity while minimizing costs and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

MFCD03786302 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, making it suitable for different applications.

Common Reagents and Conditions

Common reagents used in the reactions involving MFCD03786302 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the desired outcome. For example, oxidation reactions may require the use of strong oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Major Products Formed

The major products formed from the reactions of MFCD03786302 depend on the specific reaction and conditions used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound’s structure.

Applications De Recherche Scientifique

MFCD03786302 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the creation of complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a drug candidate.

Industry: Utilized in the production of specialty chemicals, materials, and other industrial products.

Mécanisme D'action

The mechanism of action of MFCD03786302 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. Understanding the molecular targets and pathways involved is crucial for elucidating the compound’s therapeutic potential and safety profile.

Comparaison Avec Des Composés Similaires

Key Findings :

- Structural Diversity : Similar compounds vary widely in molecular complexity. For example, CAS 1022150-11-3 (C₂₇H₃₀N₆O₃) is a nitrogen-rich heterocycle, whereas CAS 1046861-20-4 (C₆H₅BBrClO₂) is a halogenated boronic acid derivative. These differences influence applications, such as drug design vs. catalytic intermediates .

- Synthetic Accessibility : CAS 1533-03-5 (C₁₀H₉F₃O) demonstrates high synthetic simplicity (score 2.07), making it advantageous for large-scale production compared to Pd-catalyzed methods for CAS 1046861-20-4, which require specialized reagents .

- Bioactivity Potential: Compounds like CAS 1022150-11-3, with high GI absorption and BBB permeability, are prioritized in CNS drug development, whereas CAS 1046861-20-4’s low Log S (-2.99) limits aqueous solubility .

Critical Analysis of Limitations

- Data Gaps : The absence of explicit data for MFCD03786302 precludes direct comparisons. For example, its toxicity profile (e.g., H302/H315 warnings in analogs) and stability under storage conditions remain speculative .

- Methodological Variability: Synthesis protocols for similar compounds rely on diverse conditions (e.g., DMF vs. methanol solvents), complicating reproducibility without standardized guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.